molecular formula C9H10ClN3O3 B2996382 6-amino-5-(chloroacetyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione CAS No. 874754-20-8

6-amino-5-(chloroacetyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2996382
CAS No.: 874754-20-8
M. Wt: 243.65
InChI Key: LROVKHYXVSYZMC-UHFFFAOYSA-N
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Description

6-amino-5-(chloroacetyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-(chloroacetyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids. The reaction is facilitated by the use of coupling reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which allows for the formation of the desired product under mild conditions . The reaction conditions are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction parameters, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-(chloroacetyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The compound can undergo cyclization to form fused heterocyclic systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate can be employed.

    Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

6-amino-5-(chloroacetyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a precursor for bioactive molecules, particularly in the development of new drugs.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 6-amino-5-(chloroacetyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-amino-5-(chloroacetyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione include:

    5-acetyl-4-aminopyrimidines: These compounds share a similar pyrimidine core and exhibit comparable chemical reactivity.

    Pyrido[2,3-d]pyrimidin-5-ones: These compounds are structurally related and have similar biological activities.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloroacetyl group and the cyclopropyl ring enhances its reactivity and potential for forming diverse derivatives.

Properties

IUPAC Name

6-amino-5-(2-chloroacetyl)-1-cyclopropylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O3/c10-3-5(14)6-7(11)13(4-1-2-4)9(16)12-8(6)15/h4H,1-3,11H2,(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROVKHYXVSYZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=C(C(=O)NC2=O)C(=O)CCl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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